molecular formula C20H22N2O4 B4049571 N-benzoyl-4-methylphenylalanylalanine

N-benzoyl-4-methylphenylalanylalanine

Cat. No.: B4049571
M. Wt: 354.4 g/mol
InChI Key: OFNHVVZCFVCUNC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-benzoyl-4-methylphenylalanylalanine consists of 20 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact structure and arrangement of these atoms within the molecule are not specified in the available literature.

Scientific Research Applications

Photocrosslinking Agents in Biology

N-benzoyl-4-methylphenylalanylalanine has been utilized in the in vivo incorporation into proteins for photocrosslinking purposes. The compound serves as a crucial tool in defining and discovering protein interactions both in vitro and in vivo. For instance, its incorporation into Escherichia coli allows for efficient crosslinking of protein subunits upon irradiation, highlighting its significance in biological research for mapping protein interactions (Chin et al., 2002).

Biosynthesis and Modification of Plant Benzoic Acids

The biosynthetic pathways of plant benzoic acids, which are key regulators of plant interactions with their environment, have been studied. These pathways are thought to involve direct synthesis from shikimate/chorismate and from phenylalanine. Understanding these pathways, including the role of modifications such as methylation and glucosylation, is critical for comprehending how plants control the functional roles of benzoic acids. This research has implications for the production of plant-derived pharmacological agents (Wildermuth, 2006).

Taxol Biosynthesis

This compound plays a role in the biosynthesis of the anticancer drug Taxol. The conversion of phenylalanine to its β-form by phenylalanine aminomutase is a critical step in creating the N-benzoyl phenylisoserinoyl side chain of Taxol. This discovery is pivotal for understanding the molecular basis of Taxol biosynthesis and opens avenues for the biotechnological production of this valuable drug (Walker et al., 2004).

Radical Polymerization

The controlled radical polymerization of an acrylamide containing the L-phenylalanine moiety via reversible addition−fragmentation chain transfer (RAFT) polymerization demonstrates the versatility of this compound in materials science. This method enables the synthesis of homopolymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, which are crucial for developing advanced materials with specific properties (Mori et al., 2005).

Mechanism of Action

The mechanism of action of N-benzoyl-4-methylphenylalanylalanine is not specified in the available literature. It’s important to note that the mechanism of action for a compound can vary depending on its use and the system in which it is applied .

Safety and Hazards

The safety and hazards associated with N-benzoyl-4-methylphenylalanylalanine are not specified in the available literature. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

Properties

IUPAC Name

2-[[2-benzamido-3-(4-methylphenyl)propanoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13-8-10-15(11-9-13)12-17(19(24)21-14(2)20(25)26)22-18(23)16-6-4-3-5-7-16/h3-11,14,17H,12H2,1-2H3,(H,21,24)(H,22,23)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNHVVZCFVCUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)NC(C)C(=O)O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.